molecular formula C14H12N4O B11860211 4-((6-Aminoquinazolin-4-YL)amino)phenol

4-((6-Aminoquinazolin-4-YL)amino)phenol

Cat. No.: B11860211
M. Wt: 252.27 g/mol
InChI Key: KCXPFPHKBNVRGH-UHFFFAOYSA-N
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Description

4-((6-Aminoquinazolin-4-YL)amino)phenol is a chemical compound with the molecular formula C14H12N4O It is known for its unique structure, which includes a quinazoline ring system fused with an amino group and a phenol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((6-Aminoquinazolin-4-YL)amino)phenol typically involves the reaction of 6-aminoquinazoline with 4-aminophenol. The reaction conditions often include the use of solvents such as ethanol or dimethyl sulfoxide (DMSO) and may require heating to facilitate the reaction. The process can be summarized as follows:

  • Dissolve 6-aminoquinazoline in ethanol.
  • Add 4-aminophenol to the solution.
  • Heat the mixture to reflux for several hours.
  • Cool the reaction mixture and filter the precipitate.
  • Purify the product using recrystallization techniques.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-((6-Aminoquinazolin-4-YL)amino)phenol undergoes various types of chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The nitro group (if present) can be reduced to an amino group.

    Substitution: The amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can yield quinones, while reduction of a nitro group can produce aniline derivatives.

Scientific Research Applications

4-((6-Aminoquinazolin-4-YL)amino)phenol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-((6-Aminoquinazolin-4-YL)amino)phenol involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or interfere with cellular signaling pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

4-((6-Aminoquinazolin-4-YL)amino)phenol can be compared with other similar compounds, such as:

    4-((6,7-Dimethoxyquinazolin-4-YL)amino)phenol: This compound has additional methoxy groups, which may alter its chemical and biological properties.

    3-((6-Aminoquinazolin-4-YL)amino)phenol: The position of the amino group on the phenol ring is different, which can affect its reactivity and applications.

The uniqueness of this compound lies in its specific structure, which provides distinct chemical and biological properties that are valuable for various research and industrial applications.

Properties

Molecular Formula

C14H12N4O

Molecular Weight

252.27 g/mol

IUPAC Name

4-[(6-aminoquinazolin-4-yl)amino]phenol

InChI

InChI=1S/C14H12N4O/c15-9-1-6-13-12(7-9)14(17-8-16-13)18-10-2-4-11(19)5-3-10/h1-8,19H,15H2,(H,16,17,18)

InChI Key

KCXPFPHKBNVRGH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC2=NC=NC3=C2C=C(C=C3)N)O

Origin of Product

United States

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